molecular formula C14H8Cl2F3N3O2 B3041413 6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide CAS No. 287979-15-1

6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide

Cat. No.: B3041413
CAS No.: 287979-15-1
M. Wt: 378.1 g/mol
InChI Key: PHARWVJVYLEFOX-UHFFFAOYSA-N
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Description

6-chloro-N’-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide is a synthetic organic compound that belongs to the class of nicotinohydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of chloro, benzoyl, and trifluoromethyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Nitration and Reduction: Starting with a nicotinic acid derivative, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated using 3-chlorobenzoyl chloride to form the corresponding amide.

    Halogenation: Introduction of the chloro and trifluoromethyl groups can be achieved through halogenation reactions using appropriate reagents like chlorine gas and trifluoromethyl iodide.

    Hydrazide Formation: Finally, the hydrazide functionality can be introduced by reacting the amide with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different hydrazide derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Nicotinohydrazides: Compounds with similar core structures but different substituents.

    Benzoylhydrazides: Compounds with a benzoyl group attached to a hydrazide moiety.

    Trifluoromethyl Derivatives: Compounds containing the trifluoromethyl group, known for their unique chemical properties.

Uniqueness

6-chloro-N’-(3-chlorobenzoyl)-4-(trifluoromethyl)nicotinohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N'-(3-chlorobenzoyl)-4-(trifluoromethyl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N3O2/c15-8-3-1-2-7(4-8)12(23)21-22-13(24)9-6-20-11(16)5-10(9)14(17,18)19/h1-6H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARWVJVYLEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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